molecular formula C24H26N4O5S2 B2460037 ethyl 4-(2-{[5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate CAS No. 392293-29-7

ethyl 4-(2-{[5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2460037
CAS No.: 392293-29-7
M. Wt: 514.62
InChI Key: WAALIKJDEMBGFG-UHFFFAOYSA-N
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Description

ethyl 4-(2-{[5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

The synthesis of ethyl 4-(2-{[5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate involves multiple steps. The process typically starts with the preparation of the 1,3,4-thiadiazole ring, followed by the introduction of the butoxybenzoyl and sulfanyl groups. The final step involves the esterification of the benzoate group with ethyl alcohol. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

ethyl 4-(2-{[5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

ethyl 4-(2-{[5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s antimicrobial and antifungal properties make it a candidate for developing new antibiotics and antifungal agents.

    Medicine: Its potential anticancer properties are being explored for the development of new chemotherapeutic agents.

    Industry: The compound is used in the production of dyes, biocides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate involves its interaction with various molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial, antifungal, and anticancer effects .

Comparison with Similar Compounds

ethyl 4-(2-{[5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate can be compared with other thiadiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug with a similar thiadiazole ring structure.

    Ritonavir: An antiretroviral drug that also contains a thiadiazole ring.

    Abafungin: An antifungal drug with a thiadiazole ring.

    Tiazofurin: An antineoplastic drug with a thiadiazole ring.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[[2-[[5-[(4-butoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5S2/c1-3-5-14-33-19-12-8-16(9-13-19)21(30)26-23-27-28-24(35-23)34-15-20(29)25-18-10-6-17(7-11-18)22(31)32-4-2/h6-13H,3-5,14-15H2,1-2H3,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAALIKJDEMBGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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